1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate
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Overview
Description
Preparation Methods
The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves multiple steps. One common synthetic route includes the reaction of indene derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s high affinity for sigma receptors makes it valuable in studying receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways . This interaction can lead to changes in cellular function and has potential therapeutic implications for conditions such as schizophrenia, depression, and neurodegenerative diseases .
Comparison with Similar Compounds
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate can be compared with other sigma receptor ligands, such as:
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine]: Similar in structure but without the maleate component.
L-687,384: Another sigma receptor ligand with a different chemical structure but similar receptor affinity.
BD-737: A sigma receptor ligand with distinct pharmacological properties.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];but-2-enedioic acid |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
WAZQVIBRRAMDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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